6-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine
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Overview
Description
6-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is a complex organic compound that features a pyridine ring substituted with fluorine and trifluoromethyl groups, a piperazine ring, and a dimethylpyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the fluorinated pyridine derivative. One common method involves the diazotization of substituted 2-aminopyridines followed by fluorination . The piperazine ring is then introduced through nucleophilic substitution reactions. The final step involves the coupling of the piperazine derivative with the dimethylpyrimidine moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions
6-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
6-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 6-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyridine ring enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. This compound can inhibit or activate specific enzymes, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Shares the fluorinated pyridine ring but lacks the piperazine and dimethylpyrimidine moieties.
Trifluoromethylpyridine derivatives: Used in agrochemicals and pharmaceuticals, similar to the target compound.
Uniqueness
6-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is unique due to its combination of a fluorinated pyridine ring, a piperazine ring, and a dimethylpyrimidine moiety. This structure provides enhanced chemical stability, biological activity, and potential for diverse applications compared to other similar compounds .
Properties
Molecular Formula |
C16H18F4N6 |
---|---|
Molecular Weight |
370.35 g/mol |
IUPAC Name |
6-[4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C16H18F4N6/c1-24(2)13-8-14(23-10-22-13)25-3-5-26(6-4-25)15-12(17)7-11(9-21-15)16(18,19)20/h7-10H,3-6H2,1-2H3 |
InChI Key |
ZSBVFIPIPJLMFY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)F |
Origin of Product |
United States |
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